5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H9Cl3O2 It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 3-chlorobenzyl ether and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid.
Esterification: Reaction with alcohols can yield esters of 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid.
Common Reagents and Conditions
Thionyl chloride: or for conversion to acid chloride.
Potassium carbonate: as a base in the initial etherification step.
Amines: , , or for nucleophilic substitution reactions.
Major Products Formed
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid: from hydrolysis.
Esters: of 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid from esterification reactions.
Scientific Research Applications
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs.
Material Science: It may be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, forming amides and esters, respectively. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride
- 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride
- 2-Chlorobenzoyl chloride
Uniqueness
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride is unique due to the specific positioning of the 3-chlorobenzyl ether group, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCXAFMMTYTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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